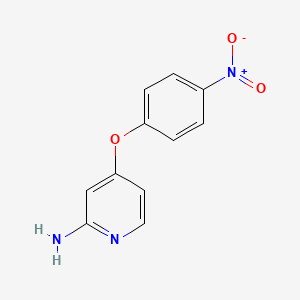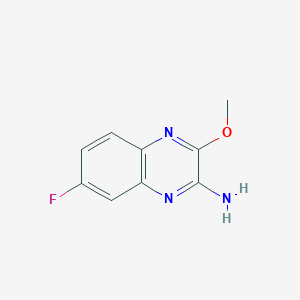
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile is an organic compound characterized by the presence of a cyano group, a methyl group, a trimethylsilyloxy group, and a decyne backbone
Preparation Methods
The synthesis of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Decyne Backbone: The decyne backbone can be synthesized through a series of coupling reactions, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the decyne backbone is replaced by a cyano group using reagents like sodium cyanide or potassium cyanide.
Addition of the Trimethylsilyloxy Group: The trimethylsilyloxy group can be added through a silylation reaction, where a hydroxyl group on the decyne backbone is converted to a trimethylsilyloxy group using reagents like trimethylsilyl chloride in the presence of a base such as triethylamine.
Chemical Reactions Analysis
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products.
Hydrolysis: The trimethylsilyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl group.
Scientific Research Applications
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile involves its interaction with molecular targets through various pathways. The cyano group can participate in nucleophilic addition reactions, while the trimethylsilyloxy group can undergo hydrolysis to release a hydroxyl group, which can further react with other molecules. The decyne backbone provides a rigid structure that can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile can be compared with similar compounds such as:
4-Cyano-2-methyl-5-decyne: Lacks the trimethylsilyloxy group, resulting in different reactivity and applications.
2-Methyl-4-trimethylsilyloxy-5-decyne:
4-Cyano-5-decyne: Lacks both the methyl and trimethylsilyloxy groups, leading to distinct properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific reactivity and versatility in various chemical and industrial processes.
Properties
Molecular Formula |
C15H27NOSi |
|---|---|
Molecular Weight |
265.47 g/mol |
IUPAC Name |
2-(2-methylpropyl)-2-trimethylsilyloxyoct-3-ynenitrile |
InChI |
InChI=1S/C15H27NOSi/c1-7-8-9-10-11-15(13-16,12-14(2)3)17-18(4,5)6/h14H,7-9,12H2,1-6H3 |
InChI Key |
VCQSDYSEIKZYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(CC(C)C)(C#N)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Benzyl-6-[(but-3-yn-1-yl)oxy]hexan-1-amine](/img/structure/B8612760.png)




![8-(4-Chlorophenyl)spiro[4.5]dec-8-ene-9-carbaldehyde](/img/structure/B8612797.png)


![3,7-dichlorobenzo[e][1,2,4]triazine](/img/structure/B8612817.png)



